molecular formula C10H15ClN2O3 B2572465 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride CAS No. 2418670-67-2

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride

Cat. No. B2572465
CAS RN: 2418670-67-2
M. Wt: 246.69
InChI Key: WBUXRZNHCWVZSG-UHFFFAOYSA-N
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Description

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride is a chemical compound that has been extensively researched in the scientific community. This compound has shown potential in various scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antimalarial Activity

The synthesis of a series of compounds from substituted 1-phenyl-2-propanones, including 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride, has demonstrated significant antimalarial activity against Plasmodium berghei in mice. This pathway involves the preparation of compounds through a multi-step process, starting from the nitro derivatives to the amino and acetamido derivatives, concluding with N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides and final condensation. This research highlights the potential clinical application of such compounds in treating resistant strains of malaria and their excellent activity in primate models, suggesting the possibility of oral administration for extended protection against infection (Werbel et al., 1986).

Asymmetric Synthesis

The development of new, inexpensive chiral amino alcohol-based ligands has been explored for the asymmetric alkynylation of chloral, yielding high yields with excellent enantiomeric excess (ee). The study focused on synthesizing chiral trichloromethyl carbinol and its conversion into pharmaceutically relevant building blocks. This research showcases the utility of this compound in developing novel asymmetric synthesis pathways that can produce high-value pharmaceutical intermediates with high ee (Jiang & Si, 2004).

Directed Asymmetric Aminohydroxylation

The use of 4-nitrophenyl ether as an efficient directing group in asymmetric aminohydroxylation reactions of but-3-en-1-ol derivatives has been demonstrated to allow for the enantioselective synthesis of GABOB and homoserine derivatives. This method provides a strategic approach to control the regio- and enantioselectivity of aminohydroxylation reactions, showcasing the importance of this compound in synthesizing enantioselective compounds with potential applications in medicinal chemistry (Harding et al., 2005).

Hydrogen Bond Studies

Research involving substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides synthesized from this compound and related compounds has provided insights into the formation of intra- and intermolecular hydrogen bonds. This study emphasizes the role of hydrogen bonding in determining the molecular structure and stability of such compounds, contributing to the understanding of molecular interactions in medicinal chemistry (Romero & Margarita, 2008).

properties

IUPAC Name

3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-7(13)10(11)6-8-3-2-4-9(5-8)12(14)15;/h2-5,7,10,13H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXRZNHCWVZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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